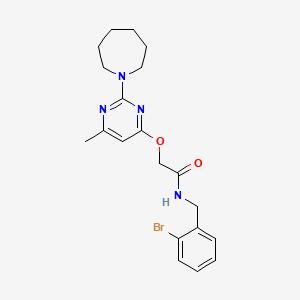
N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H17F4NO2 and its molecular weight is 355.333. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorinated Compounds in Molecular Imaging
Fluorophores, including fluorinated compounds, are crucial in molecular imaging for cancer diagnosis, allowing real-time detection with relatively inexpensive equipment. Although some fluorophores exhibit toxicity, research suggests that the amounts used in molecular imaging are typically much lower than the toxic doses. The FDA-approved compounds, indocyanine green and fluorescein, show that fluorinated compounds can be safely administered for patient diagnostics under certain conditions, highlighting the potential of fluorinated derivatives in enhancing diagnostic methodologies (Alford et al., 2009).
Benzoxaboroles in Antimicrobial Agents
Benzoxaborole derivatives, like benzene-1,3,5-tricarboxamide, show significant promise in nanotechnology, polymer processing, and biomedical applications due to their self-assembly into nanometer-sized structures and multivalent nature. This versatility suggests that compounds with a similar capacity for functional group modification, including N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(trifluoromethyl)benzamide, could have applications in developing new antimicrobial agents or other biomedical applications (Cantekin, de Greef, & Palmans, 2012).
Pharmacokinetics and Pharmacodynamics of Psychoactive Substances
The study of the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances, including benzofurans and fluorinated amphetamines, contributes to understanding the health risks associated with these compounds. This research area is crucial for developing safety protocols and therapeutic applications of new drugs, suggesting a potential research application for this compound in understanding its interaction with biological systems and its safety profile (Nugteren-van Lonkhuyzen et al., 2015).
Antimicrobial Agents and Benzofuran Scaffolds
Benzofuran derivatives, known for their broad range of biological and pharmacological applications, have emerged as a significant scaffold in designing antimicrobial agents. Given the structural similarity and potential for bioactive functionalization, this compound could be explored for its antimicrobial properties, contributing to the development of new therapeutic agents to combat antibiotic resistance (Hiremathad et al., 2015).
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4NO2/c1-17(25-2,14-9-5-6-10-15(14)19)11-23-16(24)12-7-3-4-8-13(12)18(20,21)22/h3-10H,11H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXLBTQNQMLKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1C(F)(F)F)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Fluoro-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2670093.png)

![1-[(Benzothiazole-2-yl)methyl]-1H-benzotriazole](/img/structure/B2670097.png)
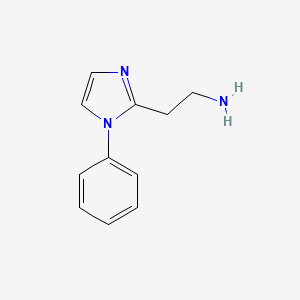
![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2670100.png)

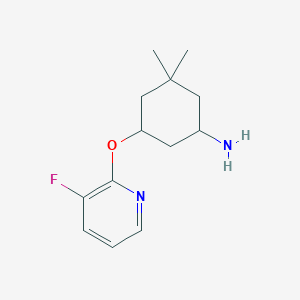

![N-(4-ethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide](/img/structure/B2670106.png)
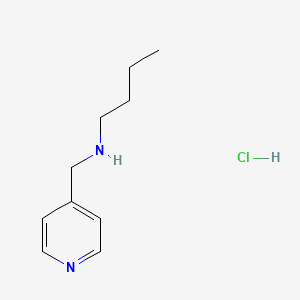
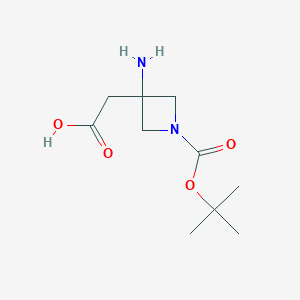
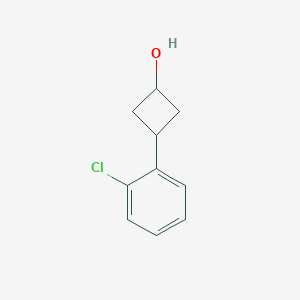
![2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2670111.png)
